Ulodesine - 548486-59-5

Ulodesine

Catalog Number: EVT-284870
CAS Number: 548486-59-5
Molecular Formula: C12H16N4O3
Molecular Weight: 264.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ulodesine has been used in trials studying the treatment of Gout, Arthritis, Hyperuricemia, and Joint Disease.
Synthesis Analysis

The synthesis of Ulodesine involves several key steps:

  1. Starting Materials: The synthesis typically begins with a vicinal diol, which undergoes cleavage using sodium periodate (NaIO4) to form an aldehyde intermediate.
  2. Reduction: The resulting aldehyde is then subjected to reductive treatment with sodium borohydride (NaBH4) in ethanol. This step is crucial for obtaining the desired alcohol structure .
  3. Boc Protection: The alcohol product undergoes protection with a tert-butyloxycarbonyl (Boc) group to facilitate further reactions without interfering functional groups.
  4. Final Steps: The final synthetic pathway may involve additional modifications to optimize the compound's potency and selectivity as a purine nucleoside phosphorylase inhibitor .
Molecular Structure Analysis

Ulodesine has a complex molecular structure characterized by its purine base framework. The molecular formula is C12H14N4O3C_{12}H_{14}N_{4}O_{3}, and its structure features:

  • A purine ring system that is essential for its biological activity.
  • Substituents that enhance its solubility and binding affinity for purine nucleoside phosphorylase.

The three-dimensional conformation of Ulodesine allows it to fit into the active site of the enzyme, effectively blocking substrate access. Detailed structural analysis can be performed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its conformation and interactions at the molecular level .

Chemical Reactions Analysis

Ulodesine primarily participates in biochemical reactions as an inhibitor of purine nucleoside phosphorylase. The key reactions include:

Mechanism of Action

The mechanism of action of Ulodesine involves competitive inhibition of purine nucleoside phosphorylase. When Ulodesine binds to the enzyme's active site, it prevents the enzyme from catalyzing the conversion of purines into their corresponding bases:

  1. Binding: Ulodesine mimics natural substrates, allowing it to bind effectively to the enzyme.
  2. Inhibition: Once bound, it obstructs substrate access, leading to reduced enzymatic activity.
  3. Outcome: This inhibition results in lower production rates of hypoxanthine and guanine, thus decreasing uric acid levels and alleviating symptoms associated with gout .

Quantitative studies have shown that Ulodesine exhibits a significant reduction in uric acid levels in animal models and human trials, demonstrating its potential efficacy as a therapeutic agent.

Physical and Chemical Properties Analysis

Ulodesine possesses distinct physical and chemical properties that contribute to its functionality:

  • Molecular Weight: Approximately 250.26 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for determining appropriate formulations for clinical use and influence its pharmacokinetic profile .

Applications

Ulodesine has significant applications in pharmacology:

  • Gout Treatment: Primarily developed for chronic gout management by lowering uric acid levels.
  • Research Tool: Used in studies investigating purine metabolism and related disorders.
  • Potential for Other Indications: Ongoing research explores its efficacy in other conditions related to purine metabolism disturbances.
Molecular Mechanisms of Ulodesine-Mediated Purine Nucleoside Phosphorylase (PNP) Inhibition

Structural Basis of PNP Inhibition by Ulodesine

Ulodesine (BCX-4208, DADMe-Immucillin-H) is a transition state analogue inhibitor of purine nucleoside phosphorylase (PNP), an enzyme critical for purine salvage pathways. Its chemical structure (C₁₂H₁₆N₄O₃; molecular weight 264.28 g/mol) features a pyrrolopyrimidine core linked to a hydroxymethyl-substituted pyrrolidine ring, with stereospecific (3R,4R)-configuration essential for binding [2] [9]. Ulodesine mimics the oxacarbenium ion transition state of the PNP-catalyzed reaction, where ribose cleavage occurs during nucleoside phosphorolysis [3] [6]. This mimicry allows ultra-tight binding to the active site, achieving an IC₅₀ of 2.293 nM against human PNP [5].

Key structural interactions include:

  • Hydrogen bonding: The pyrrolidine hydroxyl groups form hydrogen bonds with catalytic residues (e.g., Asn243, Glu201) [3].
  • Cation stabilization: The protonated nitrogen at N7 of the pyrrolopyrimidine ring stabilizes the ribooxocarbenium-like transition state [6].
  • Steric complementarity: The methylene bridge optimally positions the inhibitor within the catalytic pocket, enhancing affinity 10,000-fold over substrate [3].

Table 1: Kinetic Parameters of Ulodesine vs. Other PNP Inhibitors

InhibitorKi (pM)Target Enzyme Specificity
Ulodesine8.5Human PNP
Immucillin-H1,200Human/Plasmodial PNP
Forodesine50Human PNP

Data derived from transition state analysis studies [3] [6].

Modulation of Immunometabolic Pathways via TLR7 Activation

Ulodesine’s inhibition of PNP elevates endogenous purine nucleosides (e.g., guanosine, inosine), which activate Toll-like receptor 7 (TLR7). TLR7 agonism triggers MyD88-dependent signaling cascades, leading to:

  • Interferon response: Upregulation of IRF7 and downstream interferon-stimulated genes (e.g., CXCL10) [4] [8].
  • Metabolic reprogramming: Increased antioxidant potential (e.g., glutathione synthesis) and altered cerebral energy metabolism, evidenced by elevated N-acetyl aspartate (NAA) in the prefrontal cortex [8].
  • Sex-dependent effects: Females exhibit higher TLR7 expression (X-linked gene) and resilience to inflammation-induced anhedonia despite stronger cytokine induction (e.g., IL-1β, CXCL1) [4] [8].

Notably, TLR7 activation bypasses IL-1β induction, distinguishing it from TLR4-driven inflammation. This pathway reduces oxidative stress and mitochondrial dysfunction, offering protection in neuroinflammatory contexts [8].

Table 2: Metabolic Shifts in TLR7 vs. TLR4 Activation

ParameterTLR7 ActivationTLR4 Activation
Key cytokinesCXCL10 ↑↑IL-1β ↑↑, CXCL1 ↑
Brain NAAIncreasedIncreased
Antioxidant shiftStrongModerate
IL-1β dependenceIndependentDependent

Based on metabolomic profiling of murine prefrontal cortex [4] [8].

Role in Graft-versus-Leukemia (GvL) Effect Induction

Ulodesine potentiates the GvL effect through dual mechanisms:

  • dGTP accumulation: PNP inhibition increases deoxyguanosine (dG) levels, which is phosphorylated to dGTP in T-lymphocytes. Elevated dGTP allosterically inhibits ribonucleotide reductase (RNR), depleting dNTP pools and arresting leukemia cell proliferation [6] [7].
  • Immunostimulatory purines: Guanosine accumulation activates TLR7 on dendritic cells, enhancing interferon-α production and subsequent cytotoxic T-cell responses against leukemic blasts [4] [8].

In preclinical models, this dual action selectively targets malignant T-cells while sparing B-cells, making it viable for T-cell leukemia and lymphomas [6]. Recent studies in hemorrhagic cystitis (a complication of cyclophosphamide-based chemotherapy) show Ulodesine analogues restore bladder function by suppressing PNP-driven inflammation, underscoring its broader immunomodulatory potential [7].

Properties

CAS Number

548486-59-5

Product Name

Ulodesine

IUPAC Name

7-[[(3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]methyl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

Molecular Formula

C12H16N4O3

Molecular Weight

264.28 g/mol

InChI

InChI=1S/C12H16N4O3/c17-5-8-3-16(4-9(8)18)2-7-1-13-11-10(7)14-6-15-12(11)19/h1,6,8-9,13,17-18H,2-5H2,(H,14,15,19)/t8-,9+/m1/s1

InChI Key

AFNHHLILYQEHKK-BDAKNGLRSA-N

SMILES

C1C(C(CN1CC2=CNC3=C2N=CNC3=O)O)CO

Solubility

Soluble in DMSO, not in water

Synonyms

BCX4208, BCX 4208, BCX-4208, Ulodesine, DADMe-immucillin H

Canonical SMILES

C1C(C(CN1CC2=CNC3=C2N=CNC3=O)O)CO

Isomeric SMILES

C1[C@@H]([C@H](CN1CC2=CNC3=C2N=CNC3=O)O)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.